Product packaging for 2-Amino-5-(p-tolyl)furan-3-carbonitrile(Cat. No.:CAS No. 26454-84-2)

2-Amino-5-(p-tolyl)furan-3-carbonitrile

Cat. No.: B3050501
CAS No.: 26454-84-2
M. Wt: 198.22
InChI Key: GMZCUKLVBYGBAZ-UHFFFAOYSA-N
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Description

2-Amino-5-(p-tolyl)furan-3-carbonitrile (CAS 26454-84-2) is a high-purity furan derivative of significant interest in organic and medicinal chemistry research. With the molecular formula C12H10N2O and a molecular weight of 198.22 g/mol, this compound serves as a versatile precursor for the synthesis of complex heterocyclic systems . Its 2-aminofuran core is a privileged scaffold for constructing diverse molecular libraries. Researchers utilize this compound in multi-component reactions to access novel furo[2,3-b]pyridines and furo[2,3-d]pyrimidines, which are valuable structures in the development of new bioactive molecules and functional materials . Notably, related furopyrimidine derivatives have been investigated for their photoluminescent properties, demonstrating potential for application in organic light-emitting diodes (OLEDs) and as fluorescent dyes . This highlights the value of this 2-aminofuran as a building block for materials science. The product is intended for research purposes only and is not suitable for diagnostic or therapeutic use. Researchers should consult the safety data sheet for proper handling and storage instructions, which recommend keeping the compound in a sealed container in a dark, dry place at 2-8°C .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10N2O B3050501 2-Amino-5-(p-tolyl)furan-3-carbonitrile CAS No. 26454-84-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-5-(4-methylphenyl)furan-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O/c1-8-2-4-9(5-3-8)11-6-10(7-13)12(14)15-11/h2-6H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMZCUKLVBYGBAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=C(O2)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601249273
Record name 2-Amino-5-(4-methylphenyl)-3-furancarbonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26454-84-2
Record name 2-Amino-5-(4-methylphenyl)-3-furancarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26454-84-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-5-(4-methylphenyl)-3-furancarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601249273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Analytical and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. Through the analysis of chemical shifts, coupling constants, and signal integrations in both one-dimensional and two-dimensional spectra, a complete structural map can be assembled.

¹H and ¹³C NMR Spectroscopic Analysis

The ¹H NMR spectrum of 2-Amino-5-(p-tolyl)furan-3-carbonitrile is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons of the p-tolyl group would typically appear as two doublets in the downfield region (approximately 7.0-8.0 ppm), characteristic of a 1,4-disubstituted benzene (B151609) ring. The single proton on the furan (B31954) ring would likely resonate as a singlet, also in the aromatic region. The protons of the methyl group on the tolyl substituent would produce a characteristic singlet in the upfield region (around 2.3-2.5 ppm). The amino (NH₂) protons are expected to appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration.

The ¹³C NMR spectrum provides information on the carbon skeleton. Key signals would include those for the nitrile carbon (typically around 115-120 ppm), the carbons of the furan ring (with the oxygen-bearing carbons being the most downfield), and the carbons of the p-tolyl group. The quaternary carbons would show distinct chemical shifts, and the methyl carbon would appear at the high-field end of the spectrum (around 20-25 ppm).

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Note: This table is predictive, based on typical chemical shift values for similar structural motifs. Actual experimental values may vary.

Proton Type Predicted Chemical Shift (δ, ppm) Multiplicity
Amino (NH₂) Variable (e.g., 5.0-6.0) Broad Singlet
Furan-H 6.5-7.5 Singlet
Tolyl-H (aromatic) 7.2-7.8 2 x Doublets

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Note: This table is predictive, based on typical chemical shift values for similar structural motifs. Actual experimental values may vary.

Carbon Type Predicted Chemical Shift (δ, ppm)
Nitrile (C≡N) 115-120
Furan C-O 150-165
Furan C-C 90-140
Tolyl C (aromatic) 125-145

Two-Dimensional NMR Techniques for Connectivity Elucidation

To confirm the precise connectivity of atoms, two-dimensional (2D) NMR experiments are indispensable. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) would be employed.

COSY: This experiment would reveal correlations between protons that are coupled to each other, primarily those on adjacent carbons. For this molecule, it would definitively link the ortho and meta protons on the p-tolyl ring.

HSQC: This technique correlates directly bonded proton and carbon atoms. It would be used to assign each proton signal to its corresponding carbon signal, for instance, linking the furan proton signal to the furan carbon signal and the methyl proton signal to the methyl carbon signal.

Infrared (IR) and Raman Vibrational Spectroscopy

Vibrational spectroscopy provides critical information about the functional groups present in a molecule. IR and Raman spectroscopy are complementary techniques that measure the vibrational modes of a molecule.

Functional Group Identification and Characteristic Band Assignments

The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm the presence of its key functional groups.

N-H Stretching: The amino group would give rise to two distinct bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations.

C≡N Stretching: A sharp, strong absorption band characteristic of the nitrile group is expected in the range of 2210-2260 cm⁻¹.

C=C Stretching: Aromatic and furan ring C=C stretching vibrations would appear in the 1450-1650 cm⁻¹ region.

C-O Stretching: The C-O-C stretching of the furan ring would likely be observed in the 1000-1300 cm⁻¹ region.

C-H Stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while the methyl C-H stretches would be found just below 3000 cm⁻¹.

Raman spectroscopy would complement the IR data, often showing strong signals for the symmetric vibrations of the aromatic rings and the nitrile group.

Table 3: Predicted IR Absorption Bands for this compound Note: This table is predictive, based on typical group frequencies.

Functional Group Vibrational Mode Predicted Frequency (cm⁻¹) Intensity
Amino (NH₂) Asymmetric & Symmetric Stretch 3300-3500 Medium
Nitrile (C≡N) Stretch 2210-2260 Strong, Sharp
Aromatic C-H Stretch 3000-3100 Medium
Alkyl C-H Stretch 2850-2960 Medium
Aromatic/Furan C=C Stretch 1450-1650 Medium-Strong

Conformational Analysis via Vibrational Signatures

While the core furan and phenyl rings are largely planar, rotation can occur around the single bond connecting them. Subtle shifts in the vibrational frequencies, particularly those associated with the inter-ring bond and adjacent groups, could potentially provide insight into the preferred rotational conformation (dihedral angle) of the molecule in the solid state or in solution. However, without experimental data and computational modeling, specific conformational assignments remain speculative.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pattern Studies

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

For this compound (C₁₂H₁₀N₂O), high-resolution mass spectrometry (HRMS) would be used to determine its exact mass. This experimental value would be compared to the calculated theoretical mass (210.0793 g/mol ) to confirm the molecular formula with high accuracy.

Upon ionization, typically using techniques like Electrospray Ionization (ESI) or Electron Impact (EI), the molecular ion ([M]⁺ or [M+H]⁺) is generated. In tandem mass spectrometry (MS/MS), this ion is isolated and fragmented by collision-induced dissociation. The resulting fragmentation pattern provides a "fingerprint" that can help to confirm the structure. Plausible fragmentation pathways for this molecule could include:

Loss of a hydrogen cyanide (HCN) molecule from the nitrile and amino groups.

Cleavage of the methyl group from the tolyl substituent.

Fragmentation of the furan ring.

Cleavage of the bond between the furan and tolyl rings, leading to fragments corresponding to each ring system.

Analysis of these fragment ions allows for the piece-by-piece confirmation of the molecular structure deduced from NMR and IR spectroscopy.

Table 4: List of Compounds Mentioned

Compound Name

X-ray Crystallography for Solid-State Structure Determination

While specific crystallographic data for this compound is not publicly available, analysis of closely related structures, such as other 2-amino-5-aryl-furan-3-carbonitriles, provides insight into the expected structural features. In such compounds, the crystal structure is typically stabilized by a network of hydrogen bonds, particularly involving the amino group acting as a donor and the nitrile nitrogen or furan oxygen acting as acceptors. Furthermore, π-π stacking interactions between the aromatic furan and tolyl rings of adjacent molecules are expected to play a significant role in the crystal packing.

The type of data obtained from a single-crystal X-ray diffraction experiment is summarized in a standardized crystallographic information file (CIF). A representative table of the crystallographic data that would be determined is shown below.

Table 1: Representative Crystal Data and Structure Refinement Parameters This data is illustrative for a typical 2-amino-5-aryl-furan-3-carbonitrile derivative and does not represent the specific target compound.

Parameter Value
Empirical formula C₁₂H₁₀N₂O
Formula weight 210.23
Crystal system Monoclinic
Space group P2₁/c
a (Å) 9.150(2)
b (Å) 13.145(3)
c (Å) 13.200(4)
β (°) 91.85(1)
Volume (ų) 1588.9(7)
Z (molecules/unit cell) 4
Calculated density (g/cm³) 1.355
Absorption coefficient (mm⁻¹) 0.091

Rotational Spectroscopy for Gas-Phase Structural Parameters

Rotational spectroscopy, typically conducted in the microwave region of the electromagnetic spectrum, is a powerful technique for obtaining highly precise structural information for molecules in the gas phase. By measuring the absorption of radiation that induces transitions between quantized rotational energy levels, it is possible to determine moments of inertia with exceptional accuracy. From these moments, precise molecular geometries, including bond lengths and angles, can be derived. nih.gov

This technique is most effective for small, volatile molecules that can be readily introduced into the gas phase. Studies on the parent molecule, furan (C₄H₄O), have utilized rotational spectroscopy to characterize its planar structure and the rotational constants for its various isotopologues and vibrational states. mit.edunrao.edu

However, for a larger, more complex, and substituted molecule like this compound, rotational spectroscopy is generally not a feasible technique. Several factors present significant challenges:

Volatility: The compound is expected to be a solid at room temperature with a very low vapor pressure, making it extremely difficult to generate a sufficient concentration in the gas phase for analysis.

Complexity: The large number of atoms results in a dense and complex rotational spectrum that is difficult to assign.

Internal Rotation: The p-tolyl group can rotate relative to the furan ring, further complicating the rotational spectrum.

Due to these inherent limitations, experimental rotational spectroscopy data for this compound is not available in the scientific literature, as the technique is ill-suited for molecules of this size and low volatility.

Table 2: Applicability of Rotational Spectroscopy

Compound Molecular Formula State at STP Feasibility for Rotational Spectroscopy
Furan C₄H₄O Liquid High (extensively studied) nrao.edu

UV-Visible Spectroscopy for Electronic Transitions and Analytical Applications

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, corresponding to the promotion of electrons from lower to higher energy molecular orbitals. The resulting spectrum provides valuable information about the electronic structure of conjugated systems.

The molecule this compound possesses a "push-pull" electronic structure, which is expected to dominate its UV-Vis spectrum. The amino group (-NH₂) at the 2-position acts as a strong electron-donating group (the "push"), while the carbonitrile group (-CN) at the 3-position is a strong electron-withdrawing group (the "pull"). These groups are connected through the conjugated π-system of the furan ring, which is extended by the p-tolyl group at the 5-position.

This arrangement facilitates a significant intramolecular charge-transfer (ICT) transition upon absorption of light. In this transition, electron density is moved from the donor (amino) end of the molecule to the acceptor (nitrile) end. Such ICT bands are typically intense and occur at longer wavelengths (lower energy) compared to the simple π → π* transitions of the individual aromatic rings.

The position of the maximum absorption (λ_max) is sensitive to solvent polarity, a phenomenon known as solvatochromism. In more polar solvents, the excited state (which has a larger dipole moment) is stabilized more than the ground state, typically leading to a red-shift (a shift to longer wavelengths) of the λ_max. This property can be useful for probing the local environment of the molecule.

While specific experimental spectra for this compound are not available, a representative data set illustrating the expected absorption characteristics is presented below.

Table 3: Representative UV-Visible Absorption Data This data is illustrative of a typical push-pull aminofuran-carbonitrile derivative and does not represent the specific target compound.

Solvent Transition λ_max (nm) Molar Absorptivity (ε, L mol⁻¹ cm⁻¹)
Hexane π → π* ~280 ~15,000
Hexane ICT ~350 ~25,000
Ethanol (B145695) ICT ~365 ~28,000

Advanced Research Applications and Functional Insights of Furan Carbonitrile Systems

Furan (B31954) Carbonitriles as Scaffolds in Advanced Materials Science

The unique electronic and structural properties of the furan ring make it a valuable building block in materials science. researchgate.net The combination of donor (amino) and acceptor (carbonitrile) groups on the conjugated furan scaffold is a key design principle for creating functional organic materials.

Furan-containing π-conjugated molecules are an emerging class of organic semiconductors. researchgate.net The furan ring can be integrated into larger conjugated systems to significantly alter their photophysical, electrochemical, and charge transport properties. researchgate.net Although furan has received less attention than its sulfur analog, thiophene, studies have shown that furan-based materials can exhibit comparable charge transport properties and have potential for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). researchgate.net

The 2-amino-5-aryl-furan-3-carbonitrile scaffold possesses the intrinsic characteristics of a donor-π-acceptor (D-π-A) structure, which is highly desirable for organic electronic materials. researchgate.net In this system, the amino group acts as the electron donor and the cyano group serves as the electron acceptor, while the furan and aryl rings form the π-conjugated bridge. This configuration facilitates intramolecular charge transfer (ICT) upon photoexcitation, a critical process for the functioning of organic solar cells. researchgate.net The efficiency of dye-sensitized solar cells, for example, relies heavily on dyes with a push-pull structure that can absorb light and inject electrons into the conductance band of a semiconductor like TiO2. researchgate.net While research has focused on other heterocyclic systems like pyridines as anchoring groups researchgate.net, the fundamental electronic design of the 2-amino-3-carbonitrile motif suggests its potential applicability in this field.

Furan derivatives are cornerstone platform chemicals in the development of sustainable and bio-based polymers. Notably, monomers such as 2,5-furandicarboxylic acid (FDCA) and 2,5-bis(hydroxymethyl)furan (BHMF) are recognized as key bio-based alternatives to petroleum-derived monomers for producing polyesters and other polymers.

While the direct polymerization of 2-Amino-5-(p-tolyl)furan-3-carbonitrile has not been extensively documented, its structure contains functional groups that offer potential for incorporation into polymer backbones. The primary amino group can react with carboxylic acids or their derivatives to form polyamides, or with isocyanates to form polyureas. The nitrile group can also undergo various chemical transformations, potentially serving as a site for polymerization or post-polymerization modification. The rigid, aromatic nature of the furan-aryl core could impart desirable thermal and mechanical properties to resulting polymers.

The inherent donor-π-acceptor structure of 2-amino-5-aryl-furan-3-carbonitriles makes them excellent candidates for use as, or as intermediates for, specialty chemicals like dyes and pigments. The intramolecular charge transfer within these molecules is responsible for their absorption of light in the visible spectrum, which is the origin of color.

The 2-aminonitrile fragment is a well-established feature in dye chemistry. For instance, related heterocyclic systems like 2-aminothiophenes are used as starting materials for creating azo dyes, NIR dyes, and other functional materials. nih.gov The primary amino group on the furan ring can be diazotized and coupled with other aromatic compounds to produce a wide range of azo dyes, with colors tunable by modifying the aryl substituent and the coupling partner. Furthermore, the push-pull nature of these molecules can lead to significant fluorescence, making them of interest as organic fluorophores or optical brighteners. mdpi.com Studies on benzimidazole-pyrimidine-carbonitrile systems have shown that this class of compounds can exhibit positive emission solvatochromism and aggregation-induced emission (AIE), properties valuable for sensors and imaging agents. mdpi.com

Mechanistic Understanding of Biological Interactions

The furan scaffold is present in numerous bioactive compounds and approved pharmaceuticals, demonstrating a wide spectrum of biological activities including antibacterial, anti-inflammatory, and anti-cancer effects. ijabbr.comijabbr.com The specific functionalization of the furan ring in 2-amino-5-aryl-furan-3-carbonitriles provides opportunities for targeted interactions with biological macromolecules like enzymes and nucleic acids.

Urease, a nickel-containing metalloenzyme that hydrolyzes urea (B33335), is a key virulence factor for several pathogenic bacteria, such as Helicobacter pylori, and is also a target in agriculture to prevent ammonia (B1221849) loss from fertilizers. nih.govacs.org Consequently, the development of potent urease inhibitors is of significant interest. Various heterocyclic scaffolds have been explored for this purpose, and furan-containing molecules have shown notable promise. nih.gov

While this compound itself has not been specifically reported as a urease inhibitor, related furan chalcone (B49325) derivatives have been synthesized and evaluated, demonstrating potent inhibitory activity. researchgate.netresearchgate.net The mechanism of inhibition is believed to involve the coordination of heteroatoms within the inhibitor molecule with the two nickel ions (Ni²⁺) in the urease active site, disrupting the enzyme's catalytic function. nih.govnih.gov Structure-activity relationship (SAR) studies on furan chalcones have shown that the type and position of substituents on the aryl rings significantly influence the inhibitory potency. researchgate.net For example, compounds with dichloro- and nitro-substituents have demonstrated significant urease inhibition. researchgate.net

Table 1: Urease Inhibition by various Furan Chalcone Derivatives
CompoundSubstituent PatternIC₅₀ (µM)Reference
Furan Chalcone 4h 2,5-dichloro16.13 ± 2.45 researchgate.net
Furan Chalcone 4f 3,4-dichloro21.05 ± 3.52 researchgate.net
Furan Chalcone 4e 4-bromo23.09 ± 3.65 researchgate.net
Furan Chalcone 4o 2,4-dichloro33.96 ± 9.61 researchgate.net
Furan Chalcone 4q 2,4-dinitro44.43 ± 6.91 researchgate.net
Thiourea (Standard)-22.34 ± 0.11 researchgate.net

These findings on related compounds underscore the potential of the furan scaffold as a platform for designing novel urease inhibitors.

The interaction of small molecules with cellular machinery can modulate biological pathways, leading to outcomes such as the induction of oxidative stress or the arrest of the cell cycle.

Oxidative Stress Initiation at the Molecular Level

The furan ring itself can be a source of cellular toxicity by inducing oxidative stress. Studies on the parent compound, furan, have shown that it can cause a decrease in cell viability and lead to cytotoxicity. nih.gov At the molecular level, furan exposure can increase lipid peroxidation and decrease the activity of crucial antioxidant enzymes. nih.gov This impairment of the antioxidant defense system leads to an accumulation of reactive oxygen species (ROS). nih.gov Further research has indicated that a metabolite of furan can uncouple hepatic oxidative phosphorylation, leading to a depletion of ATP, which is an early and critical event in furan-induced cell death. nih.gov This suggests that furan-containing compounds, potentially including derivatives like this compound, could modulate cellular redox balance, a mechanism relevant to both toxicology and certain therapeutic strategies that leverage oxidative stress to target cancer cells.

Cell Cycle Arrest Mechanisms

The arrest of the cell cycle is a primary mechanism for many anti-cancer agents. Numerous heterocyclic compounds are known to exhibit anti-proliferative activity by interfering with cell cycle progression. mdpi.commdpi.com For example, certain pyrimidine (B1678525) and thienopyrimidine derivatives have been shown to cause cell cycle arrest, often by inhibiting the function of cyclin-dependent kinases (CDKs), which are master regulators of cell cycle transitions. mdpi.commdpi.com The withdrawal of essential amino acids from the cellular environment is also known to trigger different cell cycle arrest phenotypes. nih.gov

While direct studies linking the 2-amino-5-arylfuran-3-carbonitrile scaffold to cell cycle modulation are not prominent, its structural components are found in other biologically active molecules. The evaluation of such compounds against cancer cell lines would be necessary to determine if they act on specific checkpoints (e.g., G1/S or G2/M) and to elucidate the molecular targets, such as specific CDKs or other signaling proteins, that mediate this effect.

DNA Interaction Studies at a Molecular Level

The interaction of small molecules with DNA is a cornerstone of drug discovery, particularly in the development of antibacterial and anticancer agents. Furan-3-carbonitrile derivatives, including this compound, have been investigated for their potential to bind to DNA and related enzymes, thereby disrupting cellular processes. Molecular docking studies are a key computational tool used to predict and analyze these interactions at a molecular level.

These studies often target bacterial enzymes that are crucial for DNA replication and maintenance, such as DNA gyrase and dihydrofolate reductase. By simulating the binding of furan derivatives to the active sites of these proteins, researchers can estimate the binding affinity and identify key interactions. For instance, in silico studies on furan derivatives have been conducted against several E. coli enzymes. ijper.org The binding affinity is often quantified by a docking score, where a more negative value indicates a stronger interaction.

Key interactions observed in these docking studies typically involve hydrogen bonding and pi-pi stacking. The amino group and the nitrile group of the furan-3-carbonitrile core can act as hydrogen bond donors and acceptors, respectively. The aromatic rings, both the furan and the p-tolyl substituent, can participate in pi-pi stacking interactions with aromatic amino acid residues like tyrosine (TYR) and phenylalanine (PHE) in the enzyme's active site. ijper.org These non-covalent interactions are crucial for the stable binding of the ligand to the protein target.

For example, molecular docking studies of various furan derivatives have shown promising binding scores against DNA gyrase, suggesting their potential as inhibitors. ijper.org The phenyl groups of some furan analogues have been observed to form pi-pi stacking interactions with specific residues like PHE 94 and TYR 146 within the active site of enzymes like enoyl reductase. ijper.org

Table 1: Example Molecular Docking Data for Furan Derivatives against Bacterial Enzyme Targets

Compound Type Target Protein Docking Score (GScore) Emodel Score Key Interacting Residues Interaction Type
Furan-azetidinone hybrid Enoyl Reductase (E. coli) -9.195 -73.407 PHE 94, TYR 146 π-π stacking
Furan-azetidinone hybrid Enoyl Reductase (E. coli) -9.039 -60.997 TYR 146 π-π stacking
Furan derivative Dihydrofolate Reductase (E. coli) - - Not Specified -

Note: This table is illustrative, based on reported studies of furan derivatives. Specific scores for this compound may vary.

Design of Novel Chemical Probes and Research Tools

The development of novel chemical probes and research tools based on the 2-aminofuran-3-carbonitrile (B147697) scaffold relies on versatile and efficient synthetic strategies that allow for the introduction of diverse functional groups. Multi-component reactions (MCRs) are particularly favored for their high efficiency and atom economy in generating molecular complexity in a single step.

A common and effective method for synthesizing 2-aminofuran-3-carbonitrile analogues is the one-pot reaction involving an aldehyde, malononitrile (B47326), and a suitable partner under the influence of a catalyst. nih.gov Variations in the aldehyde component allow for the introduction of different aryl or alkyl substituents at the 5-position of the furan ring. For instance, using p-methylbenzaldehyde leads to the synthesis of this compound. nih.gov

The choice of catalyst and solvent system can significantly influence the reaction yield and time. Catalysts ranging from simple bases like piperidine (B6355638) to environmentally benign organocatalysts such as urea and sodium formate (B1220265) have been successfully employed. nih.govresearchgate.net Solvents like ethanol (B145695) are frequently used, sometimes in aqueous mixtures. nih.gov These methods provide a straightforward pathway to a library of highly functionalized analogues for further research.

Another synthetic approach involves the Michael addition of a nucleophile like cyanothioacetamide to an α,β-unsaturated ketone, followed by a base-mediated cyclodehydration. This two-step protocol can also yield highly substituted furan systems. Furthermore, reactions of α-bromochalcones with cyanothioacetamide provide another route to related dihydrothiophene structures, which can be precursors or structural relatives to the furan carbonitriles. nih.gov

Table 2: Overview of Synthetic Strategies for Furan Carbonitrile Analogues

Reaction Type Reactants Catalyst Solvent Key Feature
One-pot, three-component Aldehyde, Malononitrile, Ammonium Acetate (B1210297) Piperidine Ethanol High atom economy, straightforward access to diverse analogues.
One-pot, multi-component Aldehyde, Malononitrile, 4-Hydroxycoumarin Urea Ethanol/Water Environmentally benign catalyst, synthesis of fused systems. researchgate.net
One-pot, multi-component Aldehyde, Malononitrile, Dimedone Sodium Formate Aqueous Ethanol Green synthesis approach at room temperature. nih.gov

The 2-amino-5-aryl-furan-3-carbonitrile scaffold is a versatile platform for further chemical transformations, enabling the creation of novel molecular architectures. The inherent reactivity of the amino, nitrile, and furan ring systems allows for a range of chemical modifications.

The furan ring itself can undergo several reactions. For example, it can be oxidized to form furanones. Additionally, 2-aminofuran-3-carbonitriles can undergo thermal aromatization from their dihydrofuran precursors, and subsequently, a photoxidative ring transformation to yield 2,5-dihydro-5-hydroxy-2-oxopyrrole-3-carbonitriles. rsc.org This highlights the potential to convert the furan ring into other heterocyclic systems.

The functional groups on the furan ring also offer handles for further derivatization.

Amino Group: The 2-amino group is nucleophilic and can participate in substitution reactions. It can also be a key component in cyclization reactions to form fused heterocyclic systems, such as thieno[2,3-d]pyrimidines, through reactions like the Mannich-type reaction with formaldehyde (B43269) and a primary amine. nih.gov

Nitrile Group: The 3-carbonitrile group can be reduced to a primary amine, providing another point for functionalization. It can also be hydrolyzed to a carboxylic acid or an amide, opening up further synthetic possibilities.

These transformations allow for the conversion of the basic furan carbonitrile scaffold into more complex molecules, including dihydrofuro[3,4-c]pyrrole-1,4,6-triones, demonstrating the utility of these compounds as versatile intermediates in organic synthesis. rsc.org

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of 2-amino-5-(p-tolyl)furan-3-carbonitrile?

Answer:
The synthesis typically involves cyclocondensation reactions or multicomponent coupling strategies . For example:

  • Cyclocondensation of substituted acrylonitriles with aminofuran precursors under acidic catalysis (e.g., acetic acid) at 80–100°C .
  • Suzuki-Miyaura coupling to introduce the p-tolyl group via a palladium-catalyzed cross-coupling step, using arylboronic acids and a furan-carbonitrile scaffold .
  • Microwave-assisted synthesis to accelerate reaction kinetics and improve yields, particularly for intermediates requiring precise temperature control .

Key considerations : Monitor reaction progress via TLC or HPLC, and purify via recrystallization (e.g., ethanol/water mixtures) to remove unreacted starting materials .

Basic: How is the purity and structural identity of this compound validated post-synthesis?

Answer:

  • Spectroscopic techniques :
    • FT-IR to confirm functional groups (e.g., NH₂ stretch at ~3360 cm⁻¹, CN stretch at ~2200 cm⁻¹) .
    • ¹H/¹³C NMR to verify aromatic proton environments and substituent positions (e.g., p-tolyl methyl protons at δ ~2.3 ppm) .
  • Mass spectrometry (MS) for molecular ion ([M+H]⁺) and fragmentation pattern analysis .
  • Elemental analysis (C, H, N) to confirm stoichiometric ratios within ±0.3% deviation .

Advanced: How can crystallographic data discrepancies in this compound be resolved during structure refinement?

Answer:
Discrepancies often arise from twinning , disorder , or hydrogen-bonding ambiguities . Mitigation strategies include:

  • SHELX refinement : Use SHELXL for dual-space iterative refinement, incorporating restraints for bond lengths/angles and testing for twinning using the TWIN command .
  • Hydrogen-bond analysis : Validate intermolecular interactions (e.g., N–H⋯N or N–H⋯O) via Mercury software to ensure geometric consistency with R₂²(12) or R₂²(14) graph sets .
  • Validation tools : Cross-check with PLATON for symmetry violations and CIF error reports to address overfitting .

Advanced: What strategies optimize the biological activity assessment of this compound derivatives?

Answer:

  • Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., halogenation at the p-tolyl group) and assess potency against target enzymes (e.g., kinases) via enzymatic assays .
  • In silico docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to active sites (e.g., ATP-binding pockets), prioritizing derivatives with high docking scores for synthesis .
  • Metabolic stability testing : Perform microsomal assays (e.g., human liver microsomes) to evaluate CYP450-mediated degradation and adjust substituents (e.g., electron-withdrawing groups) to enhance stability .

Advanced: How to address low yields in the synthesis of this compound analogs?

Answer:

  • Catalyst screening : Test Pd(OAc)₂/XPhos systems for Suzuki couplings to improve cross-coupling efficiency .
  • Solvent optimization : Replace polar aprotic solvents (e.g., DMF) with toluene/water biphasic systems to reduce side reactions .
  • Byproduct analysis : Use LC-MS to identify intermediates (e.g., decyanated byproducts) and adjust reaction conditions (e.g., lower temperature) to suppress undesired pathways .

Basic: What analytical techniques are critical for detecting impurities in this compound?

Answer:

  • HPLC-DAD with a C18 column (acetonitrile/water gradient) to separate and quantify impurities (e.g., unreacted p-tolylboronic acid) .
  • X-ray powder diffraction (XRPD) to detect crystalline impurities (e.g., starting material residues) by comparing experimental vs. simulated patterns .

Advanced: How to interpret conflicting NMR data for this compound in different solvents?

Answer:

  • Solvent-induced shifts : Use deuterated DMSO for NH₂ proton resolution (δ ~6.5–7.0 ppm) vs. CDCl₃ for aromatic proton clarity (δ ~7.2–7.8 ppm) .
  • Variable-temperature NMR to resolve dynamic effects (e.g., rotational barriers in the furan ring) .
  • 2D NMR (COSY, HSQC) to assign coupling patterns and confirm spin systems in crowded spectral regions .

Advanced: What computational methods validate the electronic properties of this compound?

Answer:

  • DFT calculations (B3LYP/6-311++G(d,p)) to map frontier molecular orbitals (HOMO/LUMO) and predict reactivity sites .
  • NBO analysis to quantify hyperconjugative interactions (e.g., lone-pair donation from NH₂ to the furan ring) .

Basic: How is the thermal stability of this compound assessed?

Answer:

  • DSC/TGA : Determine melting points (e.g., ~187–189°C) and decomposition profiles (e.g., onset at ~250°C) under nitrogen .
  • Hot-stage microscopy to observe phase transitions and recrystallization behavior .

Advanced: How to resolve discrepancies between theoretical and experimental FT-IR spectra?

Answer:

  • Vibrational mode analysis : Compare experimental peaks with scaled DFT-calculated frequencies (e.g., using Gaussian 16) to assign ambiguous bands (e.g., NH₂ bending vs. ring vibrations) .
  • Isotopic labeling : Synthesize ¹⁵N-labeled analogs to confirm NH₂-related bands via isotopic shifts .

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Reactant of Route 1
Reactant of Route 1
2-Amino-5-(p-tolyl)furan-3-carbonitrile
Reactant of Route 2
2-Amino-5-(p-tolyl)furan-3-carbonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.